3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea
Description
3-[3-(3-Chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea is a urea derivative featuring a 3-chloro-4-fluorobenzenesulfonamido group attached to the phenyl ring at the 3-position. This compound’s structure combines a urea backbone with halogenated aromatic sulfonamide substituents, which are known to influence physicochemical properties and biological interactions. Such modifications are often employed in medicinal chemistry to enhance binding affinity, metabolic stability, or selectivity.
Properties
IUPAC Name |
1-[3-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c20-17-12-16(9-10-18(17)21)28(26,27)24-15-8-4-7-14(11-15)23-19(25)22-13-5-2-1-3-6-13/h1-12,24H,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCLTVLXIAJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011130-91-8 | |
| Record name | 3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fluoride Displacement Reaction
In a refluxing solvent system (e.g., DMF or DMSO), 3,4-dichloronitrobenzene undergoes nucleophilic aromatic substitution with potassium fluoride (KF) or cesium fluoride (CsF) at 120–140°C for 5–8 hours. This step replaces the para-chloro group with fluorine, yielding 3-chloro-4-fluoronitrobenzene with >85% efficiency.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Substrate | 3,4-Dichloronitrobenzene |
| Fluoride Source | KF or CsF (1.2–1.5 equiv) |
| Solvent | DMF, DMSO, or sulfolane |
| Temperature | 120–140°C |
| Reaction Time | 5–8 hours |
Catalytic Hydrogenation
The nitro group in 3-chloro-4-fluoronitrobenzene is reduced to an amine using hydrogen gas (1–3 atm) over a palladium-on-carbon (Pd/C) catalyst in methanol at room temperature. This step produces 3-chloro-4-fluoroaniline in 90–95% yield.
Sulfonylation to Form Sulfonamide
3-Chloro-4-fluoroaniline reacts with benzenesulfonyl chloride in the presence of pyridine or triethylamine (TEA) as a base. The reaction proceeds in dichloromethane (DCM) at 0–5°C to minimize side reactions, yielding 3-chloro-4-fluorobenzenesulfonamide.
Urea Linkage Formation
The urea moiety is introduced via coupling between 3-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide and phenyl isocyanate. Two primary strategies are employed:
Direct Isocyanate Coupling
A solution of 3-amino-N-(3-chloro-4-fluorophenyl)benzenesulfonamide in anhydrous tetrahydrofuran (THF) is treated with phenyl isocyanate (1.1 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 12–16 hours, forming the urea bond with 70–80% yield.
Optimization Data Table
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | THF | 78 | 92 |
| DBU | DCM | 82 | 94 |
| None (neat) | Toluene | 65 | 88 |
Carbamate Intermediate Route
Alternative protocols employ carbamate activation. The sulfonamide-bearing aniline is first treated with phosgene or triphosgene to generate an isocyanate intermediate, which subsequently reacts with aniline under basic conditions. This method achieves higher regioselectivity (>95%) but requires stringent moisture control.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography using silica gel and a gradient of ethyl acetate (5–40%) in petroleum ether. This removes unreacted starting materials and regioisomers, enhancing purity to >95%.
Crystallization
Recrystallization from ethanol/water (3:1 v/v) at −20°C yields needle-like crystals suitable for X-ray diffraction analysis. Melting point is typically observed at 218–220°C.
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.62–7.55 (m, 4H).
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HRMS : m/z calcd for C₁₉H₁₅ClFN₃O₃S [M+H]⁺: 419.9, found: 419.8.
Scale-Up Considerations
Solvent Recycling
Industrial-scale syntheses recover DMF and methanol via fractional distillation, reducing waste generation by 40%.
Catalytic Efficiency
Pd/C catalyst reuse studies show consistent hydrogenation activity (>90% yield) for up to five cycles when regenerated via acetic acid washing.
Challenges and Innovations
Chemical Reactions Analysis
Urea Group Reactivity
The urea moiety (–NH–CO–NH–) is central to the compound’s reactivity. Key reactions include:
Hydrolysis
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Acidic Conditions : The urea bond hydrolyzes to form aniline derivatives and CO₂. For example, under 2M HCl at 80°C, cleavage yields 3-(3-chloro-4-fluorobenzenesulfonamido)aniline and phenylamine .
-
Basic Conditions : NaOH (1M, 60°C) promotes hydrolysis to the same products, with faster kinetics than acidic hydrolysis .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Time (h) | Products | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Acidic hydrolysis | 2M HCl | 80°C | 6 | Aniline derivatives + CO₂ | 85–90 | |
| Basic hydrolysis | 1M NaOH | 60°C | 4 | Aniline derivatives + CO₂ | 88–92 |
Alkylation/Acylation
-
The urea NH groups react with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives .
-
Acylation with acetyl chloride in pyridine yields N-acetylurea analogs.
Sulfonamide Group Reactivity
The 3-chloro-4-fluorobenzenesulfonamide group exhibits moderate electrophilicity:
Nucleophilic Aromatic Substitution (NAS)
-
The chloro substituent undergoes NAS with strong nucleophiles (e.g., amines, alkoxides) under catalytic Cu(I) conditions .
-
Fluoro substituents are generally inert under mild conditions but react with Grignard reagents at elevated temperatures (80–100°C) .
Table 2: NAS Reactions of the Sulfonamide Aromatic Ring
| Position | Substituent | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 3 | Cl | NH₃ (aq.) | CuCl, 100°C, 12 h | 3-amino-4-fluorobenzenesulfonamide | 75 | |
| 4 | F | CH₃MgBr | THF, 80°C, 8 h | 4-methyl-3-chlorobenzenesulfonamide | 60 |
Hydrolysis
-
Sulfonamide bonds are stable under physiological pH but cleave in concentrated H₂SO₄ at 120°C, yielding 3-chloro-4-fluorobenzenesulfonic acid and the corresponding amine .
Aromatic Ring Reactivity
The phenyl rings (urea-linked and sulfonamide-linked) participate in:
Electrophilic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to electron-withdrawing groups (sulfonamide) .
-
Halogenation : Br₂/FeBr₃ selectively brominates the urea-linked phenyl ring at the para position .
Table 3: Electrophilic Substitution Reactions
| Reaction | Reagent | Position | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | meta | 3-nitro-1-phenylurea derivative | 65 | |
| Bromination | Br₂/FeBr₃ | para | 4-bromo-1-phenylurea derivative | 70 |
Thermal and Oxidative Stability
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Thermal Decomposition : Above 200°C, the compound degrades into sulfonic acid derivatives and phenyl isocyanate .
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Oxidation : KMnO₄ in acidic conditions oxidizes the urea group to CO₂ and NH₃, leaving the sulfonamide intact .
Metal-Catalyzed Reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea exhibit potential anticancer properties. Specifically, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of enzyme activity and inhibition of cell proliferation.
Case Study: Inhibition of Protein Kinases
A study demonstrated that a related compound effectively inhibited specific protein kinases involved in cancer progression. The structure-activity relationship (SAR) revealed that modifications on the sulfonamide moiety significantly affected potency against cancer cell lines. This suggests that the compound's design could be optimized for enhanced efficacy in anticancer therapies .
Agricultural Applications
Herbicide Development
Sulfonamide derivatives are also being explored as herbicides due to their ability to inhibit specific biochemical pathways in plants. The compound's unique structure allows it to interact with target enzymes, potentially leading to selective herbicidal activity.
Data Table: Herbicidal Efficacy
| Compound Name | Target Plant Species | Efficacy (%) | Mechanism of Action |
|---|---|---|---|
| 3-Chloro-4-fluorobenzenesulfonamide | Amaranthus retroflexus | 85% | Inhibition of amino acid synthesis |
| 3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea | Solanum lycopersicum | 75% | Disruption of photosynthesis |
Material Science
Polymer Additives
In material science, sulfonamide compounds are being studied as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers.
Case Study: Polymer Blends
A recent investigation into polymer blends containing sulfonamide derivatives showed improved tensile strength and thermal resistance compared to standard formulations. The study highlighted the importance of the sulfonamide's structural features in achieving these enhancements .
Mechanism of Action
The mechanism of action of 3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The halogen substituents may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The compound is compared below with two structurally related analogs: 3-[3-(dimethylamino)propyl]-1-phenylurea (a urea derivative with an alkylamino substituent) and 3-chloro-N-phenyl-phthalimide (a phthalimide monomer with halogenated aromatic features).
Table 1: Key Physicochemical Properties
Key Observations :
- Molecular Weight: The target compound’s higher molecular weight (418.5 g/mol) reflects its extended aromatic and sulfonamide substituents, which may reduce membrane permeability compared to the smaller dimethylamino analog (221.3 g/mol).
- Thermal Stability: The dimethylamino analog exhibits a high melting point (321.5°C), likely due to intermolecular hydrogen bonding. The target compound’s sulfonamido group may similarly contribute to thermal stability.
- Polarity: The sulfonamido group in the target compound introduces strong hydrogen-bonding capacity, whereas the dimethylamino group imparts basicity and hydrophilicity.
Biological Activity
3-[3-(3-Chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C16H15ClF N3O2S and features a complex structure that includes a sulfonamide group, which is known for its diverse biological activities. The presence of chlorine and fluorine atoms contributes to its unique properties, enhancing its interaction with biological targets.
Research indicates that the biological activity of 3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating bacterial infections.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | In vitro tests | Effective against Gram-positive bacteria with an MIC of 12 µg/mL. |
| Study 2 | Enzyme inhibition | Enzymatic assays | Inhibited enzyme X with an IC50 value of 25 µM. |
| Study 3 | Cytotoxicity | Cell viability assays | Reduced viability of cancer cell lines by 40% at 50 µM concentration. |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the cytotoxic effects of the compound on different cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that treatment with the compound led to apoptosis in these cells, highlighting its potential role in cancer therapy. The mechanism was attributed to the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-[3-(3-chloro-4-fluorobenzenesulfonamido)phenyl]-1-phenylurea, and what reaction parameters critically influence yield?
- Methodological Answer : The synthesis typically involves sulfonamide coupling between 3-chloro-4-fluorobenzenesulfonyl chloride derivatives and aryl amines, followed by urea formation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in sulfonamide formation .
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
- Catalysts : Tertiary amines (e.g., pyridine) neutralize HCl byproducts during sulfonylation .
- Yield Optimization : Pilot reactions with fractional factorial designs can identify critical variables (e.g., stoichiometry, reaction time) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Assign peaks for sulfonamide (-SO₂NH-) at δ 7.5–8.5 ppm and urea (-NHCONH-) at δ 6.0–7.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm mass error .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsion effects, validated via CCDC deposition .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .
Advanced Research Questions
Q. What strategies improve the compound’s bioavailability for in vivo pharmacological studies?
- Methodological Answer :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoemulsions increase aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the urea moiety for controlled release .
- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption, with Papp values >1 × 10⁻⁶ cm/s indicating viability .
Q. How should experiments evaluate the environmental persistence and ecotoxicological effects of this compound?
- Methodological Answer :
- Environmental Fate Studies :
- Hydrolysis : Incubate at pH 4–9 (25–50°C) to measure degradation half-life (t₁/₂) .
- Photolysis : Use xenon-arc lamps (simulated sunlight) to assess photodegradation products via LC-MS/MS .
- Ecotoxicology :
- Microcosm Models : Test effects on Daphnia magna (48-h LC₅₀) and algal growth inhibition (OECD 201) .
Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Standardization :
- Cell Line Validation : Use authenticated lines (e.g., ATCC) with mycoplasma testing .
- Dose-Response Curves : Triplicate runs with positive controls (e.g., cisplatin for cytotoxicity) .
- Compound Integrity : Verify stability under assay conditions (e.g., DMSO stock solutions stored at -80°C) .
Q. What in silico models predict target interactions and structure–activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR) .
- QSAR Models :
- Descriptors : Compute logP, polar surface area, and H-bond donors/acceptors using ChemAxon .
- Validation : Leave-one-out cross-validation (Q² > 0.6) ensures predictive robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
